molecular formula C8H15NS B13169646 7-Methyl-1-thia-4-azaspiro[4.4]nonane

7-Methyl-1-thia-4-azaspiro[4.4]nonane

Cat. No.: B13169646
M. Wt: 157.28 g/mol
InChI Key: JNTNDRAGKGRIHV-UHFFFAOYSA-N
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Description

7-Methyl-1-thia-4-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-thia-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature-78°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

7-Methyl-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.4]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-thia-4-azaspiro[4.4]nonane stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

8-methyl-1-thia-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NS/c1-7-2-3-8(6-7)9-4-5-10-8/h7,9H,2-6H2,1H3

InChI Key

JNTNDRAGKGRIHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)NCCS2

Origin of Product

United States

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